Butoxybenzene

描述

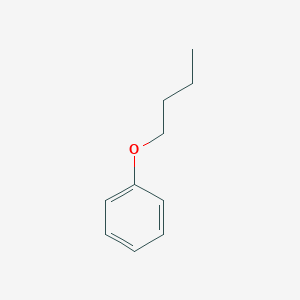

Structure

2D Structure

3D Structure

属性

IUPAC Name |

butoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNONBGXNFCTMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022149 | |

| Record name | Butyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-79-0 | |

| Record name | Butyl phenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1126-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001126790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl phenyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL PHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H804A5426K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering

Williamson Ether Synthesis Approaches for Butoxybenzene Derivatives

The Williamson ether synthesis, first reported in 1850, is a cornerstone of organic chemistry for the formation of ethers. organicchemistrytutor.com It is a widely utilized method for producing this compound. evitachem.com The reaction is an SN2 process involving an alkoxide and an alkyl halide. organicchemistrytutor.com For the synthesis of this compound, there are two theoretical pathways. The most effective approach involves the reaction of a phenoxide anion with a primary butyl halide, such as 1-bromobutane (B133212). organicchemistrytutor.com In this pathway, the phenoxide ion functions as the nucleophile, displacing the bromine leaving group on the alkyl halide. organicchemistrytutor.com The alternative, reacting bromobenzene (B47551) with a primary butoxide, is not feasible for a simple SN2 mechanism because substitution on an sp²-hybridized carbon is highly disfavored. organicchemistrytutor.com

The synthesis of this compound via the Williamson method typically uses sodium phenolate (B1203915) (generated from phenol (B47542) and a base) and an n-butyl halide like n-butyl bromide. evitachem.com The efficiency and yield of this phenol alkylation can be significantly influenced by the choice of reagents and reaction conditions.

Key optimization parameters include:

Base and Solvent System : Strong bases like potassium hydroxide (B78521) (KOH) are often used to deprotonate phenol, forming the more nucleophilic potassium phenolate. evitachem.com The reaction is typically conducted in a polar aprotic solvent to enhance the rate of nucleophilic attack while minimizing side reactions. evitachem.com Studies on phenol alkylation have explored various base-solvent combinations, such as potassium carbonate (K₃PO₄) or caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), and 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) in tert-amyl alcohol, to identify optimal conditions for a broad range of substrates. researchgate.net

Phase Transfer Catalysts (PTC) : In biphasic systems (e.g., aqueous NaOH and an organic solvent), phase transfer catalysts are crucial for transporting the phenoxide ion into the organic phase to react with the alkyl halide. Polyethylene glycols (PEGs), such as PEG-400 and PEG-600, are commonly employed as effective phase transfer catalysts in the synthesis of butyl phenyl ether. evitachem.com

Temperature : Reaction temperature is a critical variable. For the alkylation of 4-chlorophenol (B41353) with tert-butyl bromide, a related reaction, the temperature is optimized between 80–100°C. Similar temperature considerations are vital for optimizing the yield of this compound.

Reactant Ratio and Catalyst Loading : The molar ratio of phenol to the alkylating agent can affect conversion rates. In the O-alkylation of phenol with dimethyl ether, increasing the ratio of the alkylating agent was found to increase conversion significantly. mdpi.com Likewise, the concentration of the catalyst (e.g., 5–10 mol%) must be optimized to ensure efficient reaction without unnecessary cost or side reactions.

Below is a table summarizing common variables in phenol alkylation for ether synthesis.

| Parameter | Options | Role/Effect on Optimization |

| Phenolic Substrate | Phenol | The primary aromatic starting material. evitachem.com |

| Alkylating Agent | n-Butyl Bromide, 1-Chlorobutane | Provides the butyl group; primary halides are essential for an efficient SN2 reaction. organicchemistrytutor.comevitachem.comchemchart.com |

| Base | NaOH, KOH, K₂CO₃, Cs₂CO₃ | Deprotonates phenol to form the active phenoxide nucleophile. evitachem.comresearchgate.net |

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Facilitates the SN2 mechanism and solvates the cation, leaving the nucleophile more reactive. evitachem.comlookchem.com |

| Catalyst | Polyethylene Glycol (PEG) | Used as a Phase Transfer Catalyst (PTC) to facilitate reactions in two-phase systems. evitachem.com |

| Temperature | Typically elevated (e.g., 60-100°C) | Increases reaction rate, but must be controlled to prevent side reactions. researchgate.net |

Mechanistic Aspects of Phenoxide Ion Nucleophilic Attack

The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. organicchemistrytutor.comucsd.edu The mechanism for this compound formation involves the following key features:

Nucleophile Generation : A strong base deprotonates phenol to form the phenoxide ion, a potent nucleophile. evitachem.com

Concerted Mechanism : The reaction proceeds in a single, concerted step where the phenoxide ion attacks the electrophilic carbon of the n-butyl halide as the halide leaving group departs simultaneously. ucsd.edu

Backside Attack : For the SN2 mechanism to occur, the nucleophile must attack the carbon atom from the side opposite to the leaving group, known as a backside attack. This leads to an inversion of stereochemistry at the carbon center if it is chiral. ucsd.edu

Transition State : The reaction passes through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon atom. ucsd.edu

Research into the specific nature of the phenoxide attack suggests that the nucleophilic electrons are not those involved in the aromatic pi system. iupac.org Instead, the attack occurs using the oxygen's lone-pair electrons that are situated more in the plane of the phenyl ring. This geometry avoids significant hydrophobic overlap between the phenyl rings of the nucleophile and electrophile in the transition state. iupac.org However, if the phenoxide is sterically hindered, for example by methyl groups at the ortho positions (2,6-dimethylphenoxide), the reaction may be forced to proceed via the pi-system electrons, leading to a different transition state geometry. iupac.org

Alternative Etherification Pathways for this compound Synthesis

While the Williamson synthesis is the most common route, other methods for forming the ether linkage exist. One alternative involves the reaction of phenol with n-butanol at high temperature (200 °C) using 1-bromobutane as a catalyst in the presence of water. google.com Another strategy, particularly for producing sterically hindered ethers, involves using DMF di-tert-butyl acetal (B89532) for the O-tert-butylation of phenols, which has proven effective for bulky ortho-substituted phenols. lookchem.com For tert-butoxybenzene (B1293632) derivatives, the reaction of para-chlorophenol with isobutylene (B52900) in the presence of sulfuric acid and a quaternary ammonium (B1175870) salt co-catalyst is a documented method. Furthermore, a process for preparing ethers under neutral conditions has been developed, which is beneficial for acid- or base-labile starting materials, though specific application to this compound from phenol was not the primary example. google.com

Flow Chemistry and Continuous Processing in this compound Production

Flow chemistry, where a chemical reaction is conducted in a continuously flowing stream, presents a modern alternative to traditional batch processing. seqens.comltf-gmbh.com This methodology offers significant advantages, including enhanced safety due to smaller reaction volumes, superior heat and mass transfer, precise control over reaction parameters, and easier scalability. seqens.comvapourtec.com The improved control can lead to higher reproducibility and yields. ltf-gmbh.com These benefits make flow chemistry an attractive platform for optimizing this compound production, potentially reducing reaction times from hours to minutes and lowering the environmental footprint through reduced solvent consumption. seqens.com

A Continuous-Flow Stirred Tank Reactor (CSTR) is a common apparatus in chemical engineering where reactants are continuously fed into a well-mixed vessel, and the product mixture is continuously removed. semanticscholar.orgresearchcommons.org While specific literature on this compound synthesis in a CSTR is sparse, the principles are readily applicable based on studies of similar reactions.

For instance, the synthesis of guaiacol (B22219) glycidyl (B131873) ether, another ether, has been successfully demonstrated in a novel continuous multiphase reactor. mdpi.com This system allowed for the continuous feeding of aqueous and organic phases while the catalyst phase was reused in a batch-wise manner. mdpi.com Key findings from such studies that are applicable to this compound production include:

Mass Transfer Control : The use of independent stirrers for different phases allows for precise control over the rate of mass transfer across interfaces, which is critical in phase-transfer catalyzed reactions like the Williamson synthesis. mdpi.com

Residence Time : The flow rate of reactants directly controls the residence time in the reactor. Lower flow rates lead to longer residence times, which generally result in higher conversion and selectivity, as demonstrated in the synthesis of guaiacol glycidyl ether where conversion dropped from 76% to 54% as flow rates increased. mdpi.com

Process Stability : Continuous processes can be run for extended periods without shutdown. A time-on-stream study for a CSTR process ran for 18 hours with constant conversion and selectivity, demonstrating the stability and efficiency of continuous operation. mdpi.com

These CSTR applications highlight a pathway to a more efficient, economical, and scalable production of this compound.

Stereoselective Synthesis of this compound Analogs

This compound itself is an achiral molecule. However, the synthesis of chiral analogs, where the butyl group or the benzene (B151609) ring is appropriately substituted to create a stereocenter, is an area of interest in synthetic chemistry. The synthesis of (S)-s-butyl phenyl ether, a chiral analog of this compound, provides evidence for specific reaction mechanisms involving stereochemistry. evitachem.com

Furthermore, this compound-containing fragments are utilized in the stereoselective synthesis of more complex molecules. For example, the synthesis of certain tail-modified analogues of cannabidiol (B1668261) involves the preparation of a 5-butoxybenzene-1,3-diol (B14603532) fragment as a key intermediate. acs.org Similarly, 1-(bromomethyl)-4-tert-butoxybenzene (B3033066) has been used as a reagent in the stereoselective synthesis of components of biologically active natural products. These examples show that while this compound is not chiral, its structural motif is a valuable component in building larger, stereochemically complex molecules.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, while achievable through traditional methods like the Williamson ether synthesis, is increasingly being scrutinized through the lens of green chemistry. This involves developing new methodologies that are more efficient, less hazardous, and more sustainable. The core principles of green chemistry, such as maximizing atom economy, utilizing catalysis, increasing energy efficiency, employing safer solvents, and using renewable feedstocks, are being actively applied to modernize the production of this compound.

The conventional Williamson ether synthesis provides a baseline for evaluating greener alternatives. In a typical laboratory preparation, phenol is reacted with sodium hydroxide to form sodium phenoxide, which then undergoes nucleophilic substitution with 1-bromobutane. wikipedia.orgfishersci.nl Another documented method involves dissolving metallic sodium in absolute ethanol (B145695), followed by the addition of phenol and then butyl iodide or bromide, which after 5 hours of reflux yields this compound. wikipedia.org A specific example using phenol, potassium hydroxide, and bromobutane in ethanol resulted in an 87% yield of this compound after refluxing for 5 hours. uni.lu While effective, this method often involves volatile organic solvents, stoichiometric generation of salt waste, and significant energy consumption. wikipedia.orggoogle.com

Atom Economy and Waste Minimization

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final desired product. wikipedia.orgscranton.edu The traditional Williamson synthesis for this compound, starting from sodium phenoxide and 1-bromobutane, has a suboptimal atom economy.

Reaction: C₆H₅ONa + C₄H₉Br → C₁₀H₁₄O + NaBr

The calculation for its percent atom economy is:

% Atom Economy = (Molecular Weight of C₁₀H₁₄O) / (Molecular Weight of C₆H₅ONa + Molecular Weight of C₄H₉Br) x 100 % Atom Economy = (150.22 g/mol ) / (116.09 g/mol + 137.02 g/mol ) x 100 ≈ 59.35%

This calculation reveals that over 40% of the reactant mass is converted into a byproduct, sodium bromide (NaBr), which is often considered waste. scranton.eduwikipedia.org This highlights a significant drawback of the traditional method and underscores the need for more atom-economical routes. Another metric, the E-Factor (Environmental Factor), which is the total mass of waste generated per mass of product, is typically high for syntheses that produce stoichiometric byproducts. Fine chemical and pharmaceutical industries often have E-Factors ranging from 5 to over 100, indicating substantial waste generation. cardiff.ac.uk

Catalytic Approaches: Phase-Transfer Catalysis (PTC)

To circumvent the issues of heterogeneous reaction mixtures (e.g., an aqueous phenoxide solution and an organic alkyl halide phase), phase-transfer catalysis (PTC) has emerged as a powerful green tool. nih.gov A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs. nih.govwikipedia.org This technique offers several advantages, including the use of milder reaction conditions, increased reaction rates, higher yields, and the potential to eliminate the need for hazardous, anhydrous organic solvents. fishersci.nlamericanelements.com

In a study on the synthesis of a related ether, 1-butoxy-4-tert-butylbenzene, the use of a multi-site phase-transfer catalyst under solid-liquid conditions demonstrated high efficiency. bcrec.idresearchgate.net The study highlighted that parameters such as catalyst concentration, temperature, and stirring speed significantly influence the reaction rate, achieving high conversion under optimized conditions. bcrec.id The use of PTC can lead to excellent yields (>90%) and can be more environmentally benign and economically viable for industrial applications. fishersci.comjocpr.com

Energy Efficiency: Microwave-Assisted Synthesis

Conventional heating methods, such as refluxing for several hours, are energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a green alternative by dramatically reducing reaction times from hours to minutes. fishersci.besigmaaldrich.com This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient energy transfer. fishersci.be

Microwave-assisted syntheses are often performed under solvent-free conditions, further enhancing their green credentials by reducing waste and simplifying product purification. americanelements.comwikidata.org For instance, a microwave-assisted, solvent-free condensation of carbonyl compounds with a sulfinamide was completed in just 10 minutes with excellent yields, compared to much longer times for conventional heating. wikidata.org This approach not only saves energy but also aligns with the principle of waste prevention. americanelements.comwikidata.org

Safer Solvents and Solvent-Free Conditions

The choice of solvent is critical in green chemistry. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. nih.gov Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or ideally, conducting reactions under solvent-free conditions. fishersci.nlthegoodscentscompany.comnih.gov

Solvent-Free Synthesis: As mentioned, microwave assistance often enables solvent-free reactions, which is a significant green advantage. americanelements.comamericanelements.com

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and possess properties like negligible vapor pressure, high thermal stability, and non-flammability. wikipedia.org They can act as both catalysts and recyclable solvents. ereztech.comfishersci.be Their reusability and the ease of product separation make them attractive green alternatives to volatile organic compounds. wikipedia.orgfishersci.ca

Use of Renewable Feedstocks

A fundamental principle of green chemistry is the use of renewable rather than depleting feedstocks. wikipedia.org In the context of this compound synthesis, this primarily relates to the source of the butyl group. Traditionally, 1-butanol (B46404) is derived from petrochemical sources. However, there is growing interest in producing bio-butanol through the fermentation of biomass by microorganisms like Clostridium species. wikipedia.orglabsolu.ca Utilizing butanol derived from renewable resources such as corn or sugarcane would significantly improve the sustainability profile of this compound production. wikipedia.org

The following table provides a comparative overview of traditional versus greener synthetic approaches for this compound and related ethers.

| Parameter | Traditional Williamson Synthesis | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis (Solvent-Free) |

| Reactants | Phenol, 1-Bromobutane, Base (e.g., KOH) | Phenol, 1-Bromobutane, Base, PTC (e.g., TBAB) | Phenol, 1-Bromobutane, Solid Base (e.g., K₂CO₃) |

| Solvent | Ethanol, DMF, Acetonitrile | Water/Organic Biphasic or Solvent-Free | Solvent-Free |

| Reaction Time | 1 - 8 hours wikipedia.org | Typically faster than traditional methods | 5 - 60 minutes sigmaaldrich.comwikidata.org |

| Temperature | 50 - 100 °C wikipedia.org | Often milder, e.g., 60 °C bcrec.id | Elevated temperatures achieved rapidly (e.g., 120 °C) americanelements.com |

| Yield | 50 - 95% (Lab); 87% documented for this compound uni.luwikipedia.org | >90% jocpr.com | Often excellent yields (>85%) americanelements.com |

| Atom Economy | ~59% | ~59% (byproduct still formed) | ~59% (byproduct still formed) |

| Green Advantages | - | Milder conditions, reduced need for organic solvents, faster rates, higher yields. fishersci.nl | Drastic reduction in reaction time and energy, elimination of solvent. fishersci.beamericanelements.com |

| Green Disadvantages | High energy use, volatile solvents, stoichiometric waste. | Catalyst may need separation/recycling. | Specialized equipment required. |

Chemical Reactivity, Transformation, and Mechanistic Studies

Nucleophilic Processes Involving the Ether Linkage

Ethers are characterized by their general chemical stability and resistance to reaction. masterorganicchemistry.comwikipedia.org However, the ether linkage in butoxybenzene can be cleaved under specific, typically harsh, conditions involving strong acids or bases. evitachem.com

Under acidic conditions, ether cleavage is a nucleophilic substitution reaction catalyzed by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.org Hydrochloric acid (HCl) is generally not effective for this transformation. libretexts.org The reaction mechanism depends on the structure of the groups attached to the ether oxygen. wikipedia.orglibretexts.org For this compound, which has a primary alkyl group (butyl) and an aryl group (phenyl) attached to the oxygen, the cleavage proceeds via an SN2 mechanism. libretexts.org

The process begins with the protonation of the ether oxygen by the strong acid, which converts the butoxy group into a good leaving group (butanol). masterorganicchemistry.comlibretexts.org The halide anion (e.g., Br⁻ or I⁻), acting as a nucleophile, then attacks the less sterically hindered carbon of the protonated ether. libretexts.org In the case of this compound, the attack occurs at the α-carbon of the butyl group, leading to the formation of a butyl halide and phenol (B47542). The C-O bond of the phenyl group is not cleaved due to the high energy required to form a phenyl cation.

In contrast, ethers with a tertiary alkyl group, such as tert-butoxybenzene (B1293632), cleave through an SN1 or E1 mechanism because they can form a stable intermediate carbocation. libretexts.orgvaia.com For example, tert-butoxybenzene reacts with trifluoroacetic acid to yield phenol and 2-methylprop-1-ene (B12662633) through an E1 elimination pathway. vaia.com

Cleavage of ethers can also be achieved under strongly basic conditions, for instance, using organolithium compounds. wikipedia.org This type of cleavage is more common for cyclic ethers but can also occur with acyclic ethers. wikipedia.org

Electrophilic Aromatic Substitution Reactions of the this compound Ring

The butoxy group directs incoming electrophiles primarily to the ortho and para positions of the benzene (B151609) ring. Functionalization strategies often exploit this directing effect, although controlling the ratio of ortho to para isomers can be a challenge. Due to the steric hindrance imposed by the butoxy group, the para-substituted product is frequently favored. nsf.gov

Various electrophilic aromatic substitution (EAS) reactions can be performed on this compound and related alkoxybenzenes. For instance, bromination of tert-butoxybenzene with Br₂ in the presence of a Lewis acid like FeBr₃ yields the para-bromo derivative. Similarly, nitration with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) produces the para-nitro product.

More advanced C-H functionalization methods have been developed to achieve high regioselectivity. An electrochemical method for the deoxygenative alkylation of arenes using carboxylic acids has been shown to be highly selective for the para-position of n-butoxybenzene. nih.gov Another strategy involves photoactivated C-H cyanation, which has been applied to isothis compound to achieve sequential para and then ortho cyanation, a key step in the synthesis of the drug febuxostat. chemrxiv.org

The table below summarizes typical electrophilic aromatic substitution reactions for alkoxybenzenes.

| Reaction | Reagents | Primary Product(s) | Regioselectivity |

| Bromination | Br₂, FeBr₃ | para-Bromo-alkoxybenzene | ortho, para-directing; para often favored. |

| Nitration | HNO₃, H₂SO₄ | para-Nitro-alkoxybenzene | ortho, para-directing; para favored. |

| Deoxygenative Alkylation | R-COOH, Tf₂O, Cp₂TiCl₂, Electrolysis | para-Alkyl-butoxybenzene | High para-selectivity (>50:1). nih.gov |

| C-H Cyanation | t-BuNC, Photochemical | para-Cyano-alkoxybenzene | High para-selectivity. chemrxiv.org |

The butoxy group is classified as an activating group in electrophilic aromatic substitution reactions. masterorganicchemistry.comwikipedia.org This means that this compound is more reactive towards electrophiles than benzene itself. uobaghdad.edu.iq The activating nature of the butoxy group arises from the interplay of two opposing electronic effects: the resonance effect and the inductive effect.

Resonance Effect (+M): The oxygen atom of the butoxy group has lone pairs of electrons that can be donated into the benzene ring's π-system through resonance. masterorganicchemistry.com This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more susceptible to attack by electrophiles. libretexts.org

Inductive Effect (-I): Oxygen is a highly electronegative atom, so it withdraws electron density from the benzene ring through the sigma bond. masterorganicchemistry.com This inductive effect deactivates the ring.

Metal-Catalyzed Reactions and Coordination Chemistry

This compound can participate as an aromatic substrate in the ligand exchange reactions of ferrocene (B1249389). alfa-chemistry.com This reaction involves the exchange of one of the cyclopentadienyl (B1206354) (Cp) rings of ferrocene with an aromatic molecule, such as this compound, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). scirp.orgscirp.org

The reaction mechanism is thought to involve the abstraction of a Cp ring from ferrocene by the aluminum chloride catalyst. scirp.orgscirp.org The resulting iron-containing fragment then coordinates with the new aromatic ligand (this compound). scirp.org However, the yields for these reactions with alkoxybenzenes, including this compound, are generally low. alfa-chemistry.comscirp.orgscirp.org The low yield is attributed to the coordination of the Lewis acid catalyst (AlCl₃) with the lone pair electrons on the oxygen atom of the butoxy group. alfa-chemistry.comscirp.org This side reaction deactivates the catalyst, reducing its effectiveness in promoting the desired ligand exchange.

Studies comparing different alkoxybenzenes have shown that anisole (B1667542) (methoxybenzene) provides higher product yields than this compound in this reaction. alfa-chemistry.com This difference is potentially due to the shorter alkyl chain of the methoxy (B1213986) group compared to the butoxy group. alfa-chemistry.com The reaction conditions can be optimized; for alkoxybenzenes, the highest yields are typically obtained using 1,2-dichloroethane (B1671644) as the solvent and a ferrocene:arene:AlCl₃ molar ratio of 1:1:2. alfa-chemistry.com

The following table presents data on the yields of ligand exchange reactions between ferrocene and various alkoxybenzenes.

| Alkoxybenzene | Solvent | Fc:Arene:AlCl₃ Ratio | Yield (%) |

| This compound | 1,2-Dichloroethane | 1:1:2 | 19 |

| Anisole | 1,2-Dichloroethane | 1:1:2 | 30 |

| m-Dimethoxybenzene | 1,2-Dichloroethane | 1:1:2 | 22 |

| p-Dimethoxybenzene | 1,2-Dichloroethane | 1:1:2 | 34 |

Data sourced from Okada, Y., and Kato, Y. (2022). International Journal of Organic Chemistry, 12.1: 1-10. alfa-chemistry.com

Steric and Electronic Factors Governing Coordination

The coordination of this compound in chemical reactions is significantly influenced by both steric and electronic factors. The butoxy group, being an alkoxy group, is an electron-donating group. This property increases the electron density of the benzene ring, a phenomenon known as a positive mesomeric effect (+M). This enhanced electron density makes the aromatic ring more attractive to electrophiles. numberanalytics.com

Conversely, the butoxy group also exerts steric hindrance due to its size. This steric bulk can impede reactions at positions adjacent to the substituent. The interplay between these electronic and steric effects governs the regioselectivity and reaction rates. For instance, in electrophilic aromatic substitution reactions, the electron-donating nature of the butoxy group directs incoming electrophiles to the ortho and para positions. However, the steric hindrance from the n-butyl chain can disfavor substitution at the ortho position, leading to a preference for the para position.

In the context of coordination chemistry, this compound can act as a ligand, donating electron density from the aromatic π-system or the oxygen lone pairs to a metal center. libretexts.org The stability and geometry of the resulting coordination complexes are dictated by a balance between the electron-donating strength of the this compound and the steric demands of both the ligand and the metal center. beilstein-journals.org The flexible n-butyl chain can adopt various conformations, which also influences the steric environment around the coordination site. The balance between electronic donation and steric repulsion is a critical factor in the design and synthesis of metal complexes with alkoxybenzene ligands. beilstein-journals.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling of this compound Derivatives)

This compound derivatives are valuable substrates in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, a this compound derivative, typically functionalized with a halide or triflate, is coupled with a variety of organometallic reagents.

One of the most prominent examples is the Suzuki-Miyaura coupling. In this reaction, a halogenated this compound, such as 1-bromo-4-butoxybenzene (B1267048) or 1-iodo-4-butoxybenzene, is reacted with an organoboron compound in the presence of a palladium catalyst and a base. The butoxy group, being electron-donating, can influence the reactivity of the C-X (where X is a halogen) bond, which is a key parameter in the catalytic cycle of the Suzuki-Miyaura reaction.

The steric and electronic properties of this compound derivatives also play a role in other cross-coupling reactions. For example, in reactions where this compound itself is a substrate, such as in some electroreductive alkylations, the reaction can be highly selective for the para-position. nih.gov This regioselectivity is attributed to the directing effect of the butoxy group. nih.gov The efficiency of these coupling reactions can be influenced by steric hindrance, especially when bulky substituents are present on either coupling partner. acs.org

The following table provides a brief overview of the role of this compound derivatives in cross-coupling reactions:

| Cross-Coupling Reaction | Role of this compound Derivative | Key Influencing Factors |

| Suzuki-Miyaura Coupling | Substrate (e.g., halothis compound) | Electronic effect of the butoxy group on the C-X bond, steric hindrance. |

| Electroreductive Alkylation | Arene substrate | Regioselectivity directed by the butoxy group, steric hindrance from bulky coupling partners. nih.gov |

Radical Reactions and Mechanistic Elucidation

Hydrogen Abstraction and Alkoxy Radical Formation

This compound can undergo hydrogen abstraction reactions, particularly from the butoxy group, to form alkoxy radicals. This process can be initiated by high-energy sources or radical initiators. The stability of the resulting radical is a key factor in determining the site of hydrogen abstraction. Abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is generally favored due to the resonance stabilization of the resulting radical.

Once formed, the butoxy-substituted radical can undergo further reactions. For example, in the presence of oxygen, it can lead to the formation of hydroperoxides and other oxidation products. The study of these radical reactions is crucial for understanding the degradation pathways of this compound and related compounds in various environments.

Role in Chain Reactions and Polymerization Processes

The radicals generated from this compound can participate in chain reactions. For instance, an alkoxy radical can initiate the polymerization of vinyl monomers. In such a process, the radical adds to the double bond of a monomer, creating a new radical that can then propagate the chain by adding to another monomer unit.

The butoxy group can also influence polymerization reactions in other ways. For example, in the polymerization of benzoxazines, the position of an alkoxy substituent on the benzene ring can affect the electron density of the oxazine (B8389632) ring, which in turn influences the ring-opening polymerization process. conicet.gov.ar Studies have shown that the steric hindrance of a butoxy group, compared to a smaller methoxy group, can affect the ease of substitution and, consequently, the polymerization behavior. conicet.gov.ar

Radical Anion Promoted Chemoselective Cleavage

The cleavage of the carbon-oxygen bond in this compound can be promoted by the formation of a radical anion. This process typically involves the electrochemical or chemical reduction of this compound. The added electron resides in the π* orbital of the aromatic ring, weakening the C-O bond.

The subsequent cleavage of the C-O bond can be chemoselective. Depending on the reaction conditions and the structure of the substrate, either the aryl-oxygen bond or the butyl-oxygen bond can be cleaved. This selectivity is of interest in synthetic chemistry for the selective dealkylation or dearylation of ethers.

Halogenation Studies and Kinetics

The halogenation of this compound is a classic example of an electrophilic aromatic substitution reaction. The butoxy group, being an activating group, directs the incoming halogen (e.g., bromine, chlorine) to the ortho and para positions of the benzene ring.

The kinetics of these reactions are influenced by several factors, including the nature of the halogenating agent, the solvent, and the temperature. The electron-donating nature of the butoxy group generally increases the rate of reaction compared to unsubstituted benzene.

Studies on the halogenation of substituted benzenes provide insights into the relative activating and directing effects of different functional groups. For this compound, the para-substituted product is often the major product due to the steric hindrance at the ortho positions caused by the butoxy group. The ratio of ortho to para products can be quantified to understand the balance between electronic activation and steric hindrance.

Bromination Rate and Selectivity in Alkoxybenzenes

The bromination of alkoxybenzenes, including this compound, is a classic example of electrophilic aromatic substitution where the rate and regioselectivity are governed by the nature of the alkoxy substituent. Research into the bromination of a series of alkoxybenzenes in aqueous solution has provided insights into how the structure of the alkyl group affects the reaction.

The selectivity of bromination, referring to the distribution of isomers (ortho, meta, para), is strongly skewed towards the para product. The formation of the meta isomer is negligible due to the ortho-, para-directing nature of the alkoxy group. libretexts.orgmasterorganicchemistry.com The ratio of para to ortho substitution is significantly influenced by the steric bulk of the alkoxy group. As the size of the alkyl portion of the alkoxy group increases, the steric hindrance at the ortho positions becomes more pronounced, leading to a higher preference for substitution at the less hindered para position. nsf.gov

Table 1: Regioselectivity in the Bromination of Alkoxybenzenes

| Alkoxybenzene | k_obs,para / k_obs,ortho Ratio |

|---|---|

| Ethoxybenzene | 4.73 ± 0.12 |

| Isopropoxybenzene | 4.50 ± 0.05 |

| tert-Butoxybenzene | 1.87 ± 0.02 |

The data for tert-butoxybenzene, with its bulky tert-butyl group, shows a lower para/ortho ratio compared to ethoxybenzene and isopropoxybenzene, which is an unexpected trend based solely on simple steric hindrance. This highlights the complexity of the factors at play, which may also involve the specific nature of the brominating species and solvation effects. nsf.gov However, the general principle remains that the para isomer is the major product.

Influence of Steric and Electronic Effects on Bromine Substitution

The electrophilic bromination of this compound is a textbook case illustrating the dual influence of electronic and steric effects.

Electronic Effects: The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This +R (or +M) effect increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles like the bromine cation (or a polarized bromine molecule). libretexts.org This resonance stabilization of the intermediate carbocation (the arenium ion) formed during ortho or para attack is the primary reason for the activating and directing nature of the butoxy group. libretexts.org The inductive effect (-I) of the electronegative oxygen atom withdraws electron density from the ring, but this effect is weaker than the resonance effect.

Steric Effects: The butoxy group, being larger than a methoxy or ethoxy group, exerts significant steric hindrance, primarily at the two ortho positions. masterorganicchemistry.com This steric bulk makes it more difficult for the incoming electrophile to attack the positions adjacent to the butoxy group. Consequently, the para position, which is electronically activated but sterically unhindered, becomes the favored site of substitution. masterorganicchemistry.com The increased steric hindrance of the butoxy group compared to smaller alkoxy groups is expected to lead to a higher para/ortho product ratio, although, as noted, other factors can introduce complexity. nsf.gov

Rate: The electron-donating nature of the butoxy group accelerates the reaction rate compared to benzene.

Selectivity: The combination of electronic activation at the ortho and para positions and significant steric hindrance at the ortho positions leads to a high yield of the para-brominated product.

Butoxybenzene Derivatives and Analogs in Advanced Chemical Research

Structure-Reactivity Relationships in Butoxybenzene Congeners

The chemical reactivity of this compound and its congeners is fundamentally governed by the nature of the butoxy group and its interaction with the aromatic system. The butoxy group, an alkoxy substituent, significantly influences the electron density and regioselectivity of electrophilic aromatic substitution reactions.

The oxygen atom of the butoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. stpeters.co.in This resonance effect increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to attack by electrophiles compared to unsubstituted benzene. libretexts.org Consequently, the butoxy group is classified as an activating group. masterorganicchemistry.com

Simultaneously, the oxygen atom is more electronegative than carbon, leading to an inductive withdrawal of electron density from the benzene ring through the sigma bond. stpeters.co.in While this inductive effect is deactivating, the resonance effect is significantly stronger, resulting in a net activation of the ring towards electrophilic substitution. libretexts.org

This dual electronic nature dictates that electrophilic attack will be directed to the ortho and para positions, where the resonance effect creates centers of high electron density. quora.com However, the steric bulk of the n-butyl group can influence the ratio of ortho to para substitution. The larger size of the butoxy group compared to, for instance, a methoxy (B1213986) group, can hinder the approach of an electrophile to the ortho positions, often leading to a preference for para-substitution. nsf.gov

In studies comparing the reactivity of various alkoxybenzenes, it has been observed that the structure of the alkyl group can subtly alter reaction rates and selectivity. nsf.gov For instance, in ligand exchange reactions involving ferrocene (B1249389) and alkoxybenzenes, the reaction yields were found to be influenced by the coordination of the catalyst with the oxygen atom of the alkoxy substituent. alfa-chemistry.comscirp.org

Diaryl Ether this compound Derivatives

Diaryl ether this compound derivatives represent a class of compounds where the butoxy-substituted phenyl ring is linked to another aryl group via an ether linkage. These structures are of significant interest as intermediates and building blocks in the synthesis of more complex molecules for materials science and pharmaceutical applications. ontosight.ai

1-Allyloxy-4-Butoxybenzene in Organic Synthesis

1-Allyloxy-4-butoxybenzene is a bifunctional organic compound that serves as a versatile building block in organic synthesis. ontosight.ai Its structure, featuring both an allyl and a butoxy group on a benzene ring, provides multiple reactive sites for further chemical transformations. The allyl group can participate in a variety of reactions, including electrophilic additions and polymerizations, while the butoxy group modifies the electronic properties of the aromatic ring. ontosight.ai This compound is of interest in materials science for the development of polymers and liquid crystals. ontosight.ai Research has also explored its potential in the synthesis of more complex molecules, including those with potential biological activities. google.com

Table 1: Research Applications of 1-Allyloxy-4-Butoxybenzene

| Application Area | Description |

|---|---|

| Organic Synthesis | Serves as a building block for more complex molecules, including potential pharmaceuticals and agrochemicals. ontosight.ai |

| Materials Science | Used in the development of polymers and liquid crystals by leveraging its specific optical and electrical properties. ontosight.ai |

| Acaricidal Research | Investigated for its potential to disrupt host chemosensing in mites like Varroa destructor. google.com |

1-Isopentoxy-2-Butoxybenzene as Synthetic Intermediates

1-Isopentoxy-2-butoxybenzene is an organic compound characterized by a benzene ring substituted with both an isopentoxy and a butoxy group. ontosight.ai Due to its specific arrangement of ether functionalities, this compound is of interest in several areas of chemical research, including materials science and pharmacology, where it can act as a synthetic intermediate. ontosight.ai Its structure allows for its use in the synthesis of more elaborate molecules that may find applications in the formulation of various products. ontosight.ai

1,4-Dithis compound (B152509) and Poly(alkoxybenzene) Systems

1,4-Dithis compound is a symmetrical aromatic ether that has been utilized in the synthesis of poly(alkoxybenzene) systems. The presence of two butoxy groups in a para arrangement on the benzene ring makes it a suitable monomer for polymerization reactions. For instance, the oxidative coupling of 1,4-dithis compound using catalysts like anhydrous ferric chloride (FeCl₃) in a solvent-free environment has been shown to produce poly(1,4-dithis compound). ontosight.ai These polymers are of interest for their potential applications in materials science, stemming from their specific electronic and physical properties.

Halogenated this compound Derivatives

The introduction of halogen atoms onto the this compound scaffold provides key synthetic handles for a variety of chemical transformations, including cross-coupling reactions and the formation of organometallic reagents. These halogenated derivatives are therefore crucial intermediates in the construction of more complex organic molecules.

1-Bromo-4-Butoxybenzene (B1267048) in Synthetic Transformations

1-Bromo-4-butoxybenzene is a particularly useful halogenated derivative of this compound. The bromine atom at the para position serves as a versatile functional group for numerous synthetic transformations. It is a key intermediate in the synthesis of a wide range of more complex molecules.

One of the primary applications of 1-bromo-4-butoxybenzene is in palladium-catalyzed cross-coupling reactions. For example, it can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. The bromine atom can also be subjected to nucleophilic substitution or reduction.

Furthermore, 1-bromo-4-butoxybenzene has been employed in the stereoselective synthesis of complex natural products. For instance, it is a precursor in the synthesis of stereoisomers of β-Methoxytyrosine, a component of the marine cyclic peptide callipeltin A. fishersci.ca The compound can also be converted into organometallic reagents, such as Grignard reagents, by reaction with magnesium, which can then be used in a variety of carbon-carbon bond-forming reactions.

Table 2: Synthetic Utility of 1-Bromo-4-butoxybenzene

| Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst, Base | Biaryl compounds |

| Stereoselective Synthesis | Multi-step synthesis | β-Methoxytyrosine stereoisomers |

| Nucleophilic Substitution | Nucleophiles (e.g., alkoxides) | Aryl ethers |

| Reduction | Reducing agents (e.g., LiAlH₄) | This compound |

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene in Materials Science

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a complex organic compound with a multifaceted structure that includes a butoxy group, two fluorine atoms, and a trans-4-propylcyclohexyl substituent attached to a benzene ring. cymitquimica.com This particular arrangement of functional groups makes it a significant compound in the field of materials science, particularly in the development of liquid crystal (LC) materials. cymitquimica.comcymitquimica.comtcichemicals.com

The hydrophobic aromatic system, owing to the benzene ring, is a key feature that makes this compound suitable for applications in organic electronics. cymitquimica.com The butoxy group attached to the benzene ring enhances its solubility in organic solvents, a crucial property for processing and fabrication in material applications. cymitquimica.com The molecule's utility in electronic materials is further highlighted by its classification under nematic and smectic liquid crystals. tcichemicals.com

The presence of the difluoro substituents on the benzene ring influences the compound's electronic properties and reactivity. cymitquimica.com The trans-4-propylcyclohexyl group introduces steric bulk, which can affect the molecule's conformation and its intermolecular interactions, properties that are critical for the formation of liquid crystal phases. cymitquimica.com This compound is often found as a colorless to almost colorless clear liquid and is typically available at a purity of over 98.0% for research and industrial applications. cymitquimica.com

| Property | Value |

| Molecular Formula | C₁₉H₂₈F₂O |

| Molecular Weight | 310.43 g/mol |

| Appearance | Colorless to Almost colorless clear liquid |

| Purity | >98.0% (GC) |

| Primary Application | Liquid Crystal (LC) Materials |

Structural Impact of Fluorine Substitution

The substitution of fluorine atoms onto the this compound core has a profound impact on the molecule's properties, a principle that is widely exploited in the design of advanced materials like liquid crystals. biointerfaceresearch.comnih.gov The introduction of fluorine can significantly alter the physical and chemical characteristics of organic compounds due to a combination of polar and steric effects, as well as the high strength of the carbon-fluorine bond which imparts greater stability. biointerfaceresearch.comnih.gov

In the context of liquid crystals, lateral fluoro substitution has been shown to reduce transition temperatures. biointerfaceresearch.com This modification is crucial for tuning the mesophase behavior of these materials to suit specific display applications. biointerfaceresearch.com For instance, the strategic placement of fluorine atoms can lead to the formation of different liquid crystal phases, including nematic, smectic A (SmA), and smectic C (SmC) phases. nih.govrsc.org The position and number of fluorine atoms are critical in determining the resulting liquid crystalline behavior. nih.govrsc.org

Furthermore, fluorination can influence the dielectric anisotropy of liquid crystal materials. mdpi.com An increase in dielectric anisotropy is often observed with lateral fluorine substitution, which in turn can affect the rotational viscosity and switching speed of the liquid crystal material. mdpi.com Studies have shown that appropriate lateral fluorine substitution can lead to lower melting points and wider nematic phase intervals, which are beneficial for improving the electro-optical properties of high birefringence liquid crystal mixtures. mdpi.com The introduction of fluorine can also alter the solubility and stability of the compounds. nih.gov

Substituted Ethoxy-Butoxybenzene Compounds

1-Ethoxy-2-Butoxybenzene as a Synthetic Intermediate

While specific research on 1-Ethoxy-2-Butoxybenzene is not extensively detailed in the provided search results, the synthesis of related alkoxybenzene derivatives provides insight into its potential role as a synthetic intermediate. The synthesis of such ethers can be achieved through methods like the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or tosylate. pearson.com For example, the synthesis of 1,3-di-n-butoxybenzene involves the reaction of resorcinol (B1680541) with 1-bromobutane (B133212) in the presence of a base like potassium carbonate. rsc.org Similarly, the synthesis of tert-butoxybenzene (B1293632) can be achieved by the etherification of phenol (B47542) derivatives. These general synthetic strategies suggest that 1-Ethoxy-2-Butoxybenzene can be prepared and subsequently used as a building block for more complex molecules. Its structure, featuring two different alkoxy groups on a benzene ring, allows for selective functionalization and further chemical transformations, making it a potentially valuable intermediate in organic synthesis.

1-Ethoxy-2-[4-(2-Fluorophenoxy)butoxy]benzene in Medicinal Chemistry Research

1-Ethoxy-2-[4-(2-fluorophenoxy)butoxy]benzene is a chemical compound that has garnered interest in the field of medicinal and biological sciences. ontosight.ai Its structure, which includes an ethoxy group, a butoxy chain, and a fluorophenoxy moiety on a benzene ring, contributes to its potential pharmacological properties. ontosight.ai The presence of the fluorine atom is particularly noteworthy as it can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. ontosight.ai

Compounds with similar structural motifs have been investigated for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai The biological activity of such molecules often stems from their ability to modulate specific molecular pathways or interact with proteins involved in disease processes. ontosight.ai For instance, certain benzene derivatives have demonstrated the ability to inhibit enzymes that are implicated in the progression of cancer. ontosight.ai While detailed studies on 1-Ethoxy-2-[4-(2-Fluorophenoxy)butoxy]benzene are ongoing, its structural features suggest it is a candidate for further investigation in drug discovery and development. ontosight.ai

This compound Moieties in Complex Molecular Architectures

Incorporation into Biscoumarin Derivatives

The this compound moiety has been successfully incorporated into complex molecular architectures, such as biscoumarin derivatives, to create compounds with significant biological activity. nih.govacs.org Coumarins themselves are a class of oxygen-containing heterocyclic compounds with a wide range of reported biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govacs.org

In a study focused on developing potent α-glucosidase inhibitors, researchers synthesized a series of biscoumarin derivatives. nih.govacs.org Among these, compounds featuring a this compound group showed excellent inhibitory activity. nih.govacs.org For example, a derivative with a 3,5-dibromo-4-butoxybenzene group displayed a very low IC₅₀ value, indicating high potency. nih.govacs.org The long-chain alkoxy substituent at the para-position on the phenyl ring of the benzaldehyde (B42025) used in the synthesis was found to be highly favorable for activity. nih.govacs.org

Integration into Hybrid Compounds for Biological Studies

Butoxy-Substituted Biscoumarins as α-Glucosidase Inhibitors

A notable application of this compound analogs is in the design of potent α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. nih.gov Research into biscoumarin derivatives has demonstrated that the incorporation of a long-chain alkoxy substituent on the phenyl ring can significantly enhance inhibitory activity. nih.gov

In one study, a series of biscoumarin derivatives were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.gov Based on a quantitative structure–activity relationship (QSAR) model, it was predicted that a long-chain alkoxy group at the para-position of the phenyl ring would be highly favorable for activity. nih.gov This led to the synthesis of new derivatives, including one with a butoxy group, 3,3'-((4-(butoxy)phenyl)methylene)bis(4-hydroxy-2H-chromen-2-one). This compound, along with an octyloxy analog, displayed excellent inhibitory activity against α-glucosidase, with IC₅₀ values of 0.62 µM and 1.21 µM, respectively. nih.gov These values represent a significant improvement compared to the standard drug acarbose (B1664774) (IC₅₀ = 93.63 µM). nih.gov

The findings suggest that the butoxy group plays a crucial role in the interaction with the enzyme's active site, likely by fitting into a hydrophobic pocket, thereby enhancing the compound's inhibitory potency. The success of these derivatives underscores the utility of incorporating this compound analogs in the rational design of highly effective enzyme inhibitors. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Selected Biscoumarin Derivatives

| Compound Name | Phenyl Ring Substituent | IC₅₀ (µM) |

| 3,3'-((4-(Butoxy)phenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | 4-Butoxy | 0.62 ± 0.01 |

| 3,3'-((4-(Octyloxy)phenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) | 4-Octyloxy | 1.21 ± 0.16 |

| Acarbose (Standard) | - | 93.63 |

| Data sourced from designing potent α-glucosidase inhibitors research. nih.gov |

This compound-Benzodiazepine Hybrids with Antibacterial Activity

The this compound scaffold has also been integrated into hybrid molecules containing a benzodiazepine (B76468) core, a well-known "privileged structure" in medicinal chemistry. researchgate.net In a study focused on synthesizing new diazepine (B8756704) derivatives, a hybrid compound named 4-[4-(4-aminophenyl)-4,5-dihydro-1H-1,5-benzodiazepin-2-yl]-butoxy benzene was prepared from the reaction of o-phenylenediamine (B120857) with a chalcone (B49325) derivative. researchgate.netresearchgate.net

The synthesized hybrid compounds were screened for their antibacterial activity against several bacterial strains. researchgate.net The this compound-benzodiazepine hybrid (designated as compound 8 in the study) demonstrated the highest activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.netresearchgate.net This finding highlights the potential of combining the this compound moiety with other pharmacologically important scaffolds to create novel antibacterial agents.

Butoxybenzene in Materials Science and Engineering

Polymer and Resin Development

Butoxybenzene and its derivatives serve as valuable components in the synthesis of polymers and resins, contributing to desirable properties such as solubility and heat resistance. Research has demonstrated that this compound can be quantitatively and regioselectively reacted at its para position with certain polymers through a Friedel-Crafts reaction in the presence of an AlCl₃ catalyst. researchgate.net This modification can render previously insoluble polymers soluble in common organic solvents like THF, CHCl₃, and benzene (B151609). researchgate.net

Derivatives of this compound are also integral to the formulation of advanced materials. For instance, 1-allyloxy-4-butoxybenzene is considered a useful building block in the development of polymers, where its distinct chemical groups can be leveraged to create materials with specific optical, electrical, or mechanical characteristics. ontosight.ai The presence of the allyl group, for example, can facilitate polymerization reactions. ontosight.ai Furthermore, compounds like p-isopropyl-n-butoxybenzene have been included in photopolymerizable compositions, which are used to create materials that cure or harden upon exposure to light. google.com In one instance, a resin prepared with a butoxy-containing compound exhibited high heat resistance, with a glass transition temperature (Tg) of 208°C. researchgate.net

Liquid Crystal Research and Applications

The field of liquid crystals, which are crucial for display technologies and other optical devices, has also utilized this compound derivatives. cymitquimica.com These compounds can act as precursors or integral parts of larger molecules that exhibit liquid crystalline phases.

In one area of research, 1-azido-4-butoxybenzene was synthesized from 4-butoxyaniline (B1265475) as an intermediate in the creation of advanced functional materials based on liquid crystal dendrimers. csic.es These complex, branched molecules have potential applications in materials science and biomedicine. csic.es

Specific this compound derivatives have been identified and sold as liquid crystal materials themselves. An example is trans-2,3-difluoro-4-(4-propylcyclohexyl)this compound, which is offered for use in research and industrial applications requiring materials with the unique properties of liquid crystals. cymitquimica.com Additionally, n-butoxybenzene has been used in a liquid crystal-semiconductor system as a model to study biological systems, highlighting its utility in fundamental scientific research. bio-conferences.org

Organic Electronic Materials

This compound has emerged as a key component in the advancement of organic electronic materials, particularly in the area of solar energy conversion.

Dye-Sensitized Solar Cells (DSSCs)

This compound has been incorporated into the molecular structure of organic dyes used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). alfa-chemistry.com In a study designing and synthesizing three organic dyes (XS24-26), this compound was included as a secondary electron-donating group alongside N,N-dimethylaniline. alfa-chemistry.com The dye XS26, which contained both this compound and thiophene (B33073) units, demonstrated a strong absorption band between 300-500 nm. alfa-chemistry.com The performance of DSSCs fabricated with these dyes was systematically evaluated, revealing the specific contributions of the this compound moiety. alfa-chemistry.com

Role in Suppressing Electron Recombination in DSSCs

A critical factor limiting the efficiency of DSSCs is the recombination of photogenerated electrons with the electrolyte before they can be collected as current. mdpi.comresearchgate.net Research has shown that incorporating a this compound group into the dye's structure is an effective strategy for suppressing this undesirable electron recombination. alfa-chemistry.com While other groups like dimethylaniline are beneficial for broadening the absorption spectrum of the dye, the this compound group specifically helps in preventing the back-transfer of electrons. alfa-chemistry.com This suppression of electron recombination contributes to improved photovoltaic performance. For the dye XS26, which featured a this compound unit, a maximum power conversion efficiency (η) of 5.67% was achieved, with a short-circuit current density (Jsc) of 12.36 mA cm⁻², an open-circuit voltage (Voc) of 680 mV, and a fill factor (ff) of 0.67. alfa-chemistry.com

| Parameter | Value |

|---|---|

| Maximum Power Conversion Efficiency (η) | 5.67% |

| Short-Circuit Current Density (Jsc) | 12.36 mA cm⁻² |

| Open-Circuit Voltage (Voc) | 680 mV |

| Fill Factor (ff) | 0.67 |

Applications in Chromatographic Stationary Phases

Beyond its role in material synthesis, this compound also serves as a reference compound in analytical chemistry, specifically in chromatography.

Use as Retention Time Markers in HPLC Studies

In High-Performance Liquid Chromatography (HPLC), accurate identification of compounds is often based on their retention time—the time it takes for a substance to travel through the column. sepscience.comelementlabsolutions.com this compound has been utilized as a component in mixtures of standard compounds for chromatographic studies. nih.govresearchgate.net Specifically, it was part of a mixture of alkyl aryl ethers used to characterize and evaluate the performance of porous functionalized glycidyl (B131873) methacrylate-based microspheres intended for use as stationary phases in HPLC. nih.govresearchgate.net By injecting a known compound like this compound, researchers can obtain a reliable retention time marker to calibrate their system or to compare the retentive properties of different stationary phase materials under specific conditions. nih.govresearchgate.net

Development of Functionalized Polymeric Microspheres

In the realm of materials science and engineering, functionalized polymeric microspheres have emerged as highly versatile materials with a broad spectrum of applications, including as stationary phases in high-performance liquid chromatography (HPLC), supports for catalysts, and in biomedical devices. The development of these microspheres involves intricate processes of polymerization and functionalization to achieve desired properties such as porosity, particle size, and surface chemistry. This compound and its derivatives have played a role in the synthesis and characterization of these advanced materials.

Research into porous glycidyl methacrylate (B99206) (GMA)-based microspheres has utilized this compound as part of the analytical process to characterize the chromatographic properties of these materials. nih.govmdpi.comnih.gov In these studies, porous poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) microspheres were synthesized using a one-step swelling and polymerization technique. nih.govmdpi.com These microspheres, featuring reactive epoxide groups, can be functionalized in various ways to alter their surface chemistry. nih.gov

To evaluate their performance as stationary phases for HPLC, a series of standard compounds are passed through a column packed with the functionalized microspheres to determine their retention times. This compound, as an alkyl aryl ether, is included in a mixture of analytes to test the separation capabilities of the microspheres. mdpi.comnih.gov The retention behavior of this compound provides valuable data on the hydrophobic and π-π interactions between the analyte and the stationary phase, which is crucial for assessing the success of the functionalization and the potential applications of the microspheres.

The following table presents data from a study where various alkyl aryl ethers, including this compound, were used to characterize functionalized polymeric microspheres in reversed-phase HPLC.

| Alkyl Aryl Ether | Retention Time (min) |

| Methoxybenzene | 5.2 |

| Ethoxybenzene | 6.8 |

| Propoxybenzene | 9.5 |

| This compound | 14.2 |

This table is generated based on typical retention behavior in reversed-phase chromatography where retention time increases with increasing hydrophobicity of the analyte.

Furthermore, derivatives of this compound have been used directly as monomers in the synthesis of novel polymers. For example, poly(2,5-di-n-butoxyphenylene) has been synthesized through the oxidative coupling polymerization of 1,4-di-n-butoxybenzene. acs.org This process yields a polymer that is soluble in common organic solvents and can be formed into films, demonstrating the potential for creating new polymeric materials from this compound-containing precursors. acs.org Such polymers could, in principle, be used to fabricate functionalized microspheres with specific electronic or optical properties.

The synthesis of functionalized polymeric microspheres is a multi-step process that often involves:

Polymerization: Creating the basic microsphere structure from monomers. Techniques like seed swelling polymerization are employed to control the size and uniformity of the spheres. nih.govd-nb.info

Porogen Addition: Incorporating a solvent (porogen) during polymerization to create a porous internal structure within the microspheres as the polymer forms around it. semanticscholar.orgmdpi.comnih.gov

Functionalization: Modifying the surface of the microspheres with specific chemical groups to tailor their properties for particular applications. nih.govd-nb.infonyu.edu

While this compound's primary documented role is in the characterization phase, the use of its derivatives as building blocks for polymers highlights its broader relevance in the development of advanced polymeric materials, including functionalized microspheres.

Butoxybenzene in Medicinal Chemistry and Biological Applications

Model Compound Studies for Pharmaceutical Degradation

The structural motif of butoxybenzene, an aryl-ether, is present in numerous pharmaceutical compounds. This makes it an excellent model for studying the environmental fate of such drugs.

This compound is utilized as a model compound to investigate the transformation and degradation of pharmaceuticals in water during chlorine disinfection processes. alfa-chemistry.comchemicalbook.in Many pharmaceuticals contain aromatic ether and amine functional groups, which are susceptible to transformation during chlorination. chemsrc.com Understanding the reaction pathways of a simpler molecule like this compound helps predict the behavior of more complex drug molecules under similar conditions. evitachem.com

Chlorine is a strong oxidant, and its reactions with organic compounds in water can lead to the formation of various disinfection by-products (DBPs). nih.govresearchgate.net The primary reactive species in chlorination is often hypochlorous acid (HOCl), which can engage in oxidation, addition, and electrophilic substitution reactions. researchgate.net For aromatic compounds like this compound, electrophilic attack on the activated benzene (B151609) ring is a significant pathway. researchgate.net

Research on this compound degradation under chlorination conditions provides crucial data on reaction kinetics and the formation of chlorinated intermediates. evitachem.com These studies are essential for assessing the environmental impact of pharmaceutical residues in wastewater and for optimizing water treatment technologies to ensure the effective removal of potentially harmful compounds. mdpi.comresearchgate.net

Synthesis of Biologically Relevant Molecules

The chemical structure of this compound makes it a valuable starting material or intermediate in the synthesis of more complex organic molecules with biological relevance. ontosight.ai

This compound is employed in the synthesis of amino acids that feature aryl-keto groups within their side chains. alfa-chemistry.comchemicalbook.in These types of non-proteinogenic amino acids are valuable intermediates in the synthesis of various biofunctional molecules. mdpi.com

The Friedel-Crafts acylation is a primary method for preparing aryl-keto derivatives. mdpi.comresearchgate.net In this context, an N-protected amino acid derivative (acting as an acyl donor) can react with an aromatic compound, such as this compound, in the presence of a Lewis acid or Brønsted acid catalyst to form the desired aryl-keto α-amino acid. mdpi.comnih.gov The reaction involves the acylation of the electron-rich aromatic ring of this compound. The use of stable and reactive acyl donors, such as N-hydroxysuccinimide esters of N-protected α-amino acids, has been explored to facilitate this reaction under milder conditions, ensuring the retention of chirality at the α-carbon of the amino acid. nih.gov

The resulting aryl-keto amino acids are important precursors for constructing other molecules, including hydroxyl α-amino acids and various pharmaceutical agents. mdpi.com

Pharmacological Activity of this compound Derivatives

Derivatives of this compound, particularly those with additional functional groups, have been investigated for a range of pharmacological activities. Modifications to the basic this compound structure, such as the introduction of hydroxyl, bromo, or other bulky groups, can impart significant biological effects.

Certain derivatives of this compound have demonstrated notable antioxidant properties. For instance, compounds derived from tert-butoxybenzene (B1293632), such as tert-butylhydroquinone (B1681946) (TBHQ), are known to have significant antioxidant effects. These compounds can mitigate oxidative stress, which is implicated in cellular damage and various diseases.

The mechanism of action for these antioxidant derivatives often involves enhancing the activity of the body's own antioxidant enzymes. Some derivatives activate the Nrf2 pathway, a key regulator of cellular antioxidant responses, leading to reduced apoptosis and oxidative stress in cells. The ability to scavenge harmful free radicals is another crucial aspect of their antioxidant activity.

| Compound Type | Observed Effect | Mechanism of Action | Source |

|---|---|---|---|

| tert-Butoxybenzene Derivatives (e.g., TBHQ) | Significant antioxidant effects, mitigation of oxidative stress. | Enhances antioxidant enzyme activity, activates Nrf2 pathway. | |

| Bromo-tert-butoxybenzene Analogs | Exhibit antioxidant properties. | Scavenging of free radicals to reduce oxidative stress. | |

| Biscoumarin Derivatives | Potent α-glucosidase inhibition, with studies often including antioxidant evaluation. | Interaction with enzyme active sites; antioxidant activity often linked to the coumarin (B35378) scaffold. | acs.org |

Derivatives of this compound have also shown potential as neuroprotective agents. This activity is often linked to their ability to combat oxidative stress, a key factor in the pathology of neurodegenerative diseases. semanticscholar.org

Studies have shown that certain derivatives can reduce oxidative toxicity in neuronal cells. Compounds with bromine substituents have been noted for their potential to cross the blood-brain barrier, which is a critical feature for drugs targeting the central nervous system. By protecting neurons from damage induced by oxidative stress, these compounds may have therapeutic applications in conditions like ischemic stroke or other neurodegenerative disorders. For example, research on nitrone derivatives has demonstrated neuroprotective effects in in-vitro models of ischemia by reducing cell death. nih.gov

| Compound Type | Observed Effect | Potential Application | Source |

|---|---|---|---|

| tert-Butoxybenzene Derivatives | Reduction of glutamate-induced oxidative toxicity in neuronal cells. | Beneficial in ischemic stroke models. | |

| Bromo-tert-butoxybenzene Analogs | Neuroprotective against oxidative stress-induced neuronal damage. | Treatment of neurodegenerative diseases. | |

| Biphenylnitrones | Neuroprotection against cell death induced by ischemia/reperfusion. | Mitigation of neuronal damage post-stroke. | nih.gov |

Potential in Drug Discovery and Development

The this compound functional group is a valuable asset in drug discovery and development, primarily owing to its ability to modulate the physicochemical properties of a molecule, such as lipophilicity and solubility. These characteristics are crucial as they can influence a compound's bioavailability and its interaction with biological targets. Researchers are actively investigating derivatives of this compound for their potential biological activities and applications in pharmaceuticals.